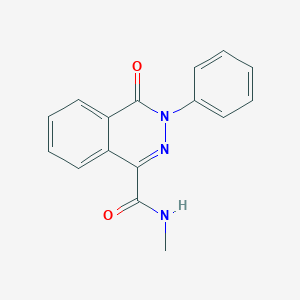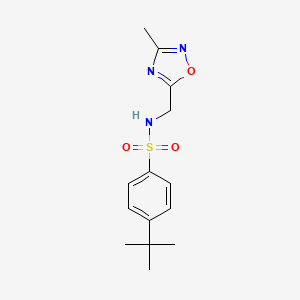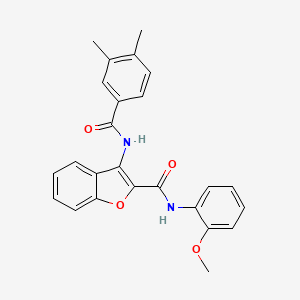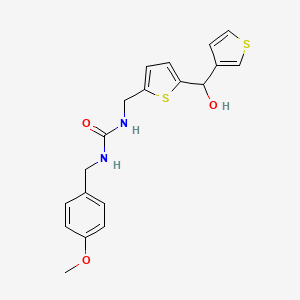![molecular formula C9H18ClNO B2616397 2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride CAS No. 2361609-99-4](/img/structure/B2616397.png)
2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride” is a chemical compound with the CAS Number: 2361609-99-4 . It has a molecular weight of 191.7 . The IUPAC name for this compound is 2-amino-1-[(1S,3R)-3-methylcyclohexyl]ethan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride” is 1S/C9H17NO.ClH/c1-7-3-2-4-8(5-7)9(11)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis of Branched Tryptamines
A notable application involves the synthesis of branched tryptamines through the domino Cloke-Stevens/Grandberg rearrangement. This process utilizes cyclopropylketone arylhydrazones, generated in situ from arylhydrazine hydrochlorides and ketones, leading to the formation of tryptamine derivatives. Specifically, the use of (2-arylcyclopropyl)ethanones in reactions with 4-bromophenylhydrazine hydrochloride yields branched tryptamines with aryl groups in the α-position to the amino group. This method has proven effective in the synthesis of enantiomerically pure tryptamine derivatives, showcasing the chemical versatility and utility of cyclopropylketone-based reactions in synthesizing complex organic structures (Salikov et al., 2017).
Antimicrobial Activity
Another significant application is in the synthesis and study of compounds for their antimicrobial activity. For instance, the synthesis and antimicrobial activity of heterocyclic compounds using 2-hydroxy-1-aryl-2-(arylamino)ethanones as a building block have been explored. These compounds have wide applications in the pharmaceutical industry, medicinal and drug research, highlighting the potential of such compounds in developing new antimicrobial agents (Wanjari, 2020).
Synthesis of Amino Acids
The synthesis of constrained hydroxy-α,α-disubstituted-α-amino acids, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids, from the corresponding enone cycloadducts via Diels–Alder cycloaddition, represents another application. These amino acids are crucial in the development of peptides and peptidomimetics with potential therapeutic applications, demonstrating the importance of cyclohexanone derivatives in synthesizing biologically relevant molecules (Avenoza et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-7-3-2-4-8(5-7)9(11)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLAPHNZHXMDJO-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C1)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139026453 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616315.png)


![(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2616319.png)
![5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2616320.png)


![Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate](/img/structure/B2616324.png)





![(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2616336.png)